![molecular formula C17H20N2O4S B4886178 2-ethoxy-N-{4-[(ethylamino)sulfonyl]phenyl}benzamide](/img/structure/B4886178.png)
2-ethoxy-N-{4-[(ethylamino)sulfonyl]phenyl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-ethoxy-N-{4-[(ethylamino)sulfonyl]phenyl}benzamide, also known as E-64, is a cysteine protease inhibitor that has been widely used in scientific research. It was first synthesized in 1982 and has since been extensively studied for its biochemical and physiological effects.
Mechanism of Action
2-ethoxy-N-{4-[(ethylamino)sulfonyl]phenyl}benzamide acts by irreversibly inhibiting cysteine proteases, which are enzymes that play a crucial role in various cellular processes. By inhibiting these enzymes, 2-ethoxy-N-{4-[(ethylamino)sulfonyl]phenyl}benzamide can disrupt cellular processes such as protein degradation, autophagy, and apoptosis.
Biochemical and Physiological Effects:
2-ethoxy-N-{4-[(ethylamino)sulfonyl]phenyl}benzamide has been shown to have a wide range of biochemical and physiological effects, including inhibition of lysosomal proteases, induction of autophagy, and inhibition of apoptosis. It has also been shown to have anti-inflammatory and anti-tumor properties.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-ethoxy-N-{4-[(ethylamino)sulfonyl]phenyl}benzamide in lab experiments is its high specificity for cysteine proteases. This allows researchers to selectively inhibit these enzymes without affecting other cellular processes. However, 2-ethoxy-N-{4-[(ethylamino)sulfonyl]phenyl}benzamide can also have off-target effects and may not be suitable for all experimental systems.
Future Directions
There are several future directions for research on 2-ethoxy-N-{4-[(ethylamino)sulfonyl]phenyl}benzamide, including the development of new analogs with improved specificity and potency. Additionally, 2-ethoxy-N-{4-[(ethylamino)sulfonyl]phenyl}benzamide could be used in combination with other drugs to enhance their efficacy or to target multiple pathways simultaneously. Finally, further research is needed to fully understand the mechanisms underlying the biochemical and physiological effects of 2-ethoxy-N-{4-[(ethylamino)sulfonyl]phenyl}benzamide.
Synthesis Methods
The synthesis of 2-ethoxy-N-{4-[(ethylamino)sulfonyl]phenyl}benzamide involves several steps, including the reaction of 4-nitrobenzenesulfonyl chloride with ethylamine, followed by the reaction of the resulting product with 2-ethoxybenzoyl chloride. The final step involves the reduction of the nitro group to an amino group using hydrogen gas and palladium on carbon.
Scientific Research Applications
2-ethoxy-N-{4-[(ethylamino)sulfonyl]phenyl}benzamide has been used in a wide range of scientific research applications, including studies on lysosomal proteases, autophagy, and apoptosis. It has also been used in studies on the pathogenesis of diseases such as Alzheimer's disease, cancer, and infectious diseases.
properties
IUPAC Name |
2-ethoxy-N-[4-(ethylsulfamoyl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c1-3-18-24(21,22)14-11-9-13(10-12-14)19-17(20)15-7-5-6-8-16(15)23-4-2/h5-12,18H,3-4H2,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVXNIYZBJXFXIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-ethoxy-N-[4-(ethylsulfamoyl)phenyl]benzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.